molecular formula C12H20ClNO3 B4923203 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride

2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride

Cat. No.: B4923203
M. Wt: 261.74 g/mol
InChI Key: DQBQAMPXHSTASF-UHFFFAOYSA-N
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Description

2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride is a synthetic organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a tert-butyl group, and a methylamino group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride typically involves the reaction of furan-2-carboxylic acid with tert-butyl(methyl)amine in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The tert-butyl and methylamino groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)ethyl methacrylate: Similar in structure but contains a methacrylate group instead of a furan ring.

    tert-Butyl [2-(methylamino)ethyl]carbamate hydrochloride: Contains a carbamate group instead of a furan ring.

Uniqueness

2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride is unique due to the presence of the furan ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.

Properties

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl furan-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13(4)7-9-16-11(14)10-6-5-8-15-10;/h5-6,8H,7,9H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBQAMPXHSTASF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC=CO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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